2-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a hydrazinecarbothioamide moiety, and a phenylethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method for synthesizing isoxazoles is through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . The resulting isoxazole intermediate can then be further functionalized to introduce the carbonyl and hydrazinecarbothioamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as copper(I) or ruthenium(II), to facilitate the cycloaddition reaction . Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the isoxazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
2-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinecarbothioamide moiety may also play a role in binding to biological molecules, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-[(5-methyl-3-isoxazolyl)carbonyl]hydrazinecarbothioamide: Similar structure with an ethyl group instead of a phenylethyl group.
{[(5-Methyl-3-isoxazolyl)carbonyl]amino}acetic acid: Contains an amino acid moiety instead of a hydrazinecarbothioamide group.
Uniqueness
2-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the phenylethyl group may enhance its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-3-(1-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-8-12(18-20-9)13(19)16-17-14(21)15-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,16,19)(H2,15,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHEQFIKYMQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNC(=S)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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